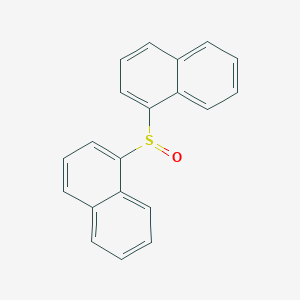

1,1'-Sulfinyldinaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

13285-00-2 |

|---|---|

Molecular Formula |

C20H14OS |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

1-naphthalen-1-ylsulfinylnaphthalene |

InChI |

InChI=1S/C20H14OS/c21-22(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |

InChI Key |

MHOFMHKGDRWUIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 1,1 Sulfinyldinaphthalene

Advanced Synthetic Approaches to 1,1'-Sulfinyldinaphthalene Analogues

The construction of the biaryl sulfoxide (B87167) linkage in compounds like this compound has been advanced through modern catalytic methods, offering advantages over traditional synthetic routes.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Sulfenate Precursors

A robust strategy for the synthesis of symmetrical biarylsulfoxides involves a double palladium-catalyzed cross-coupling reaction. nih.gov This method utilizes novel sulfenate anion sources, such as tetrahydro-4H-thiopyran-4-one 1-oxide and sulfinyl-di-tert-butylpropionate, to react with aryl halides. nih.gov This approach is noted for its excellent control over the oxidation state of the resulting sulfoxide and its compatibility with a wide array of functional groups. nih.gov The palladium-catalyzed arylation of sulfenate anions provides a direct route to various unsymmetrical aromatic sulfoxides as well. nih.gov

The choice of palladium catalyst and ligand is crucial for the success of these reactions. For instance, while Pd₂(dba)₃ is a common palladium(0) source, it has shown no conversion in certain sulfenate cross-coupling reactions. nih.gov In contrast, the use of specific ligands like Xantphos has been identified as optimal for these transformations. nih.gov

Table 1: Catalyst and Ligand Effects on a Palladium-Catalyzed Biarylsulfoxide Synthesis

| Entry | Palladium Source | Ligand | Conversion |

| 1 | Pd(OAc)₂ | Xantphos | Product Formed |

| 2 | Pd₂(dba)₃ | Xantphos | No Conversion |

| 3 | Pd(OAc)₂ | SPhos | No Product |

| 4 | Pd(OAc)₂ | XPhos | No Product |

| 5 | Pd(OAc)₂ | DPEPhos | No Product |

| 6 | CX21 | - | No Product |

This table is a representation of findings where different palladium sources and ligands were screened for the cross-coupling reaction. nih.gov

Comparative Analysis of Synthetic Strategies for Biarylsulfoxides

Traditionally, aromatic sulfoxides are prepared either by the oxidation of the corresponding thioethers or through the nucleophilic substitution of sulfinate amides or esters. nih.gov However, these methods have limitations, including the potential for over-oxidation to sulfones and incompatibility with certain functional groups. nih.gov

Palladium-catalyzed cross-coupling reactions with sulfenate anions have emerged as a superior alternative, offering better control and functional group tolerance. nih.gov Another direct method involves the palladium-catalyzed sulfinylation of organoboron compounds with sulfinate esters. nih.gov This approach is advantageous as it allows for the preparation of sulfoxides with easily oxidizable functional groups that might not be stable under traditional oxidation conditions. nih.gov

The synthesis of N-aryl sulfinamides through palladium-catalyzed C-N cross-coupling of sulfinamides and aryl halides also presents an efficient route. organic-chemistry.org This method is notable for proceeding without racemization when using chiral sulfinamides. organic-chemistry.org The choice of aryl halide is important, with aryl bromides and chlorides generally being preferred over iodides due to better reactivity and availability. organic-chemistry.org

Methodologies for Sterically Hindered Derivatives

The synthesis of sterically hindered biaryl compounds, including derivatives of this compound, presents unique challenges. The introduction of bulky substituents can impede the desired reaction. For instance, in the synthesis of severely sterically hindered oligophenyls, Ullmann coupling and Sonogashira coupling followed by a Diels-Alder reaction have been employed, though sometimes with low yields. researchgate.net

Research into sterically hindered pentacene (B32325) derivatives has shown that incorporating bulky groups like the supertrityl group can be a strategy to influence molecular properties. nih.gov However, in some cases, electronic effects from substituents like fluorine atoms have proven more effective than steric hindrance for achieving desired stability. nih.gov The synthesis of hindered 1-arylnaphthalene derivatives has been accomplished through a two-step process involving the ring expansion of benzocyclobutenones. researchgate.net

Elucidation of Reaction Mechanisms and Kinetics

Understanding the catalytic cycles and the intermediates involved is fundamental to optimizing the synthesis of this compound and its analogues.

Catalytic Cycles in this compound Synthesis

The catalytic cycle for palladium-catalyzed C-H functionalization reactions often begins with the coordination of the palladium(II) catalyst to a directing group on the substrate. nih.govmdpi.com This is followed by a C-H activation step, which can proceed via deprotonation, to form a palladacycle intermediate. nih.gov Subsequent steps can involve reaction with a coupling partner, oxidation of the palladium center (e.g., to Pd(IV)), and reductive elimination to release the product and regenerate the Pd(II) catalyst. mdpi.comnih.gov

In the context of photoredox/palladium-catalyzed acylations, the catalytic cycle can be initiated by a photocatalyst. mdpi.com The excited photocatalyst can oxidize a species to generate a radical, which then enters the palladium catalytic cycle. mdpi.com The palladium cycle itself may involve a Pd(II)/Pd(IV) or other redox pathway, with an oxidant, sometimes generated in the photocatalytic cycle, being responsible for regenerating the active palladium catalyst. mdpi.com

Investigation of Intermediates and Transition States

Density Functional Theory (DFT) calculations are a powerful tool for investigating the energetics of reaction pathways and the structures of intermediates and transition states. nih.gov For a palladium-catalyzed C-H activation and C-O insertion reaction, DFT studies have shown that the catalytic cycle can be initiated by C-H activation to form a 6-membered palladacycle. nih.gov The subsequent coordination of the coupling partner, in this case, an epoxide, leads to a more complex palladacycle intermediate. nih.gov

Kinetic Studies and Rate-Determining Steps

Detailed kinetic studies specifically for the synthesis of this compound are not extensively documented in publicly available literature. However, insights can be drawn from analogous asymmetric sulfoxidation reactions. The rate of a chemical reaction is often governed by its slowest step, known as the rate-determining or rate-limiting step. Current time information in Provincia di Modena, IT.libretexts.org For many catalytic asymmetric oxidations of sulfides, the initial coordination of the sulfide (B99878) to the metal-catalyst complex or the subsequent oxygen transfer from the oxidant to the sulfur atom is often considered the rate-determining step.

In catalytic systems, such as those employing titanium or vanadium complexes, the reaction mechanism typically involves the formation of a catalyst-oxidant complex. The sulfide then coordinates to this activated complex, followed by the transfer of an oxygen atom to the sulfur. The enantioselectivity is determined by the facial selectivity of the oxygen atom transfer, which is dictated by the chiral ligands coordinated to the metal center.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and enantioselectivity of this compound synthesis are highly dependent on the careful optimization of various reaction parameters, including the choice of catalyst system, base, solvent, and temperature.

The choice of the catalyst system is paramount in achieving high enantioselectivity in the synthesis of chiral sulfoxides like this compound. A variety of catalyst systems have been developed for the asymmetric oxidation of sulfides.

Catalyst Systems:

Titanium-Based Catalysts: The Kagan-Modena modification of the Sharpless epoxidation catalyst, typically involving a titanium(IV) isopropoxide, a chiral tartrate ester like diethyl tartrate (DET), and an oxidant such as tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP), has been a cornerstone in asymmetric sulfoxidation. libretexts.orgucc.ie The nature of the chiral ligand and the oxidant can significantly influence the enantioselectivity.

Vanadium-Based Catalysts: Chiral vanadium complexes, often in combination with Schiff base ligands, have proven to be highly effective for the asymmetric oxidation of sulfides. thieme-connect.comacs.orgresearchgate.net These systems can operate at low catalyst loadings and often exhibit excellent enantioselectivity, sometimes enhanced by a concurrent kinetic resolution. thieme-connect.comorganic-chemistry.org

Iron-Based Catalysts: More recently, iron-based catalysts have emerged as a more sustainable and cost-effective alternative. Chiral iron complexes, such as those with bisquinolyldiamine or diphosphine oxide ligands, have been successfully employed in the enantioselective oxidative coupling of 2-naphthols to form BINOL derivatives, a reaction class that shares mechanistic similarities with sulfide oxidation. rsc.orgsci-hub.semdpi.com

Organocatalysts: Chiral organocatalysts, such as the Shi catalyst, which is a fructose-derived ketone, have been utilized for the asymmetric epoxidation and have also shown promise in the oxidation of other functional groups, including sulfides. sigmaaldrich.com

The presence of a base can also play a crucial role. In some catalytic systems, a non-nucleophilic base may be added to neutralize any acidic byproducts that could lead to catalyst deactivation or side reactions. The choice of base and its stoichiometry must be carefully optimized to avoid any detrimental effects on the catalyst's activity and selectivity.

Table 1: Comparison of Catalyst Systems for Asymmetric Sulfoxidation

| Catalyst System | Chiral Ligand Example | Typical Oxidant | Key Features |

| Titanium | Diethyl Tartrate (DET) | TBHP, CHP | Well-established, widely used. libretexts.orgucc.ie |

| Vanadium | Chiral Schiff Bases | H₂O₂ | High efficiency, potential for kinetic resolution. thieme-connect.comacs.org |

| Iron | Bisquinolyldiamine, Diphosphine Oxide | O₂, TBHP | More sustainable, effective for related reactions. rsc.orgmdpi.com |

| Organocatalyst | Shi Catalyst (Fructose-derived) | Oxone, H₂O₂ | Metal-free, environmentally benign. sigmaaldrich.com |

This table is a generalized representation based on literature for asymmetric sulfoxidation and may not be specific to this compound.

Temperature and the choice of solvent are critical parameters that can profoundly impact the yield, reaction rate, and enantioselectivity of the synthesis.

Temperature Effects:

Lowering the reaction temperature often leads to an increase in enantioselectivity. This is because the transition states leading to the two enantiomers become more energetically differentiated at lower temperatures, favoring the formation of one enantiomer. However, decreasing the temperature also reduces the reaction rate, necessitating a compromise between enantioselectivity and reaction time. For instance, in vanadium-catalyzed oxidations, performing the reaction at 0°C has been shown to improve enantioselectivity. organic-chemistry.org

Solvent Effects:

The solvent can influence the solubility of the reactants and the catalyst, the stability of the catalytic species, and the energetics of the transition states. A variety of solvents are used in asymmetric sulfoxidation reactions, and the optimal choice is highly dependent on the specific catalyst system. For example, in the vanadium-catalyzed oxidation of sulfides, chloroform (B151607) was found to be an optimal solvent for achieving high enantioselectivity through kinetic resolution. thieme-connect.com In other systems, solvents like dichloromethane, toluene, or acetonitrile (B52724) might be preferred. The polarity and coordinating ability of the solvent can significantly affect the catalytic cycle.

Table 2: Influence of Temperature and Solvent on Asymmetric Sulfoxidation (General Observations)

| Parameter | Effect on Yield | Effect on Enantioselectivity | General Trend |

| Temperature | Generally decreases with lower temperature due to slower rates. | Generally increases at lower temperatures. | A balance must be struck between reaction time and enantiopurity. |

| Solvent | Highly dependent on the specific catalyst system and reactants. | Can be significantly influenced by solvent polarity and coordinating ability. | Optimal solvent choice is crucial for maximizing both yield and enantioselectivity. |

This table presents general trends observed in asymmetric sulfoxidation reactions and should be considered as a guideline.

Stereochemical Analysis and Chiral Recognition in 1,1 Sulfinyldinaphthalene Systems

Determination of Absolute and Relative Stereochemistry

The unambiguous assignment of the spatial arrangement of atoms in 1,1'-sulfinyldinaphthalene and its derivatives is a critical step in its characterization. This involves determining the configuration at the sulfur center (R or S) and the helical twist of the two naphthalene (B1677914) rings.

X-ray Crystallographic Analysis for Definitive Structural Assignment

X-ray crystallography is the gold standard for the unambiguous determination of molecular structure in the solid state. wikipedia.org By diffracting X-rays through a single crystal of this compound, a three-dimensional map of electron density can be generated. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. wikipedia.org

For this compound, a successful crystallographic analysis provides a definitive assignment of both the absolute configuration at the chiral sulfur center (if a suitable heavy atom is present or through anomalous dispersion) and the relative orientation of the two naphthalene moieties. nih.gov The resulting crystal structure serves as an ultimate proof of the stereochemistry and provides an experimental benchmark for validating computational models and interpreting solution-state NMR data. nih.gov

Synergistic Integration of Experimental and Computational Methods

The most powerful approach to stereochemical determination involves the integration of multiple experimental techniques with high-level computational methods. nih.gov For instance, Density Functional Theory (DFT) calculations can be used to predict the geometries and relative energies of different possible stereoisomers of this compound.

This synergy works in several ways:

Prediction: Computational models can predict NMR parameters (chemical shifts, coupling constants) and chiroptical spectra (see below) for each possible isomer.

Comparison: These theoretical predictions can be compared directly with experimental data from NMR and other spectroscopic methods. A strong match between the experimental data and the calculated data for one specific isomer provides a high degree of confidence in the structural assignment. nih.gov

Refinement: Experimental restraints, such as those from RDCs, can be incorporated into computational refinements to generate a solution-state structural model that is consistent with all available data. wikipedia.orgnih.gov

This integrated approach is particularly crucial when crystallization is not feasible or when seeking to understand the molecule's conformation and dynamics in solution, which may differ from the solid-state structure.

Chiroptical Properties and Spectroscopic Signatures

As a chiral molecule, this compound interacts differently with left- and right-circularly polarized light. This differential interaction gives rise to its chiroptical properties, which are measured using techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

The ECD spectrum, which measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength, provides a unique spectroscopic signature for a specific enantiomer. The spectrum is characterized by positive or negative peaks known as Cotton effects. The sign and intensity of these Cotton effects in the ECD spectrum of this compound are highly sensitive to both the absolute configuration of the stereogenic sulfur atom and the helicity of the binaphthyl system. nih.gov

By comparing the experimentally measured ECD spectrum with spectra predicted computationally (e.g., using time-dependent DFT), the absolute configuration of the molecule can be confidently assigned. This correlation between experimental and theoretical chiroptical data provides a powerful, non-destructive method for stereochemical elucidation. nih.gov

Circular Dichroism (CD) Spectroscopy and the Cotton Effect

Circular dichroism (CD) spectroscopy is a powerful method for characterizing chiral molecules like this compound. This technique measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum, a plot of this difference against wavelength, reveals characteristic positive or negative bands known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the three-dimensional structure of the molecule.

In the vicinity of an absorption band, a chiral molecule will exhibit a characteristic change in optical rotatory dispersion and/or circular dichroism, a phenomenon known as the Cotton effect. wikipedia.org A positive Cotton effect is observed when the optical rotation first increases as the wavelength decreases, while a negative Cotton effect shows the opposite behavior. wikipedia.org

For instance, the CD spectrum of a this compound derivative might show a negative first Cotton effect at a longer wavelength and a positive second Cotton effect at a shorter wavelength. hebmu.edu.cn The amplitude of the exciton-coupled CD is a key parameter derived from the spectrum. hebmu.edu.cn The relationship between the signs of the Cotton effects and the absolute configuration of the molecule can often be established through empirical rules or theoretical calculations.

It is important to note that conformational averaging in flexible molecules can sometimes reduce or eliminate the Cotton effects, making configurational assignment challenging. nih.gov However, for structurally constrained systems like this compound, CD spectroscopy provides valuable information about their stereochemistry.

Vibrational Circular Dichroism (VCD) Analysis

Vibrational circular dichroism (VCD) is another chiroptical spectroscopy technique that provides detailed structural information about chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light, probing the chirality of molecular vibrations. chemrxiv.org This method is highly sensitive to the conformation and absolute configuration of chiral molecules. chemrxiv.orgrsc.org

For binaphthyl derivatives, which share structural similarities with this compound, VCD has proven to be a valuable tool. cas.cz The binaphthyl moiety acts as a chiral chromophore, giving rise to a strong VCD signal due to the hindered rotation around the 1,1'-bond. cas.cz VCD spectra can distinguish between enantiomers, which exhibit nearly symmetrical spectra with respect to the baseline. cas.cz

A combined experimental and computational approach is often employed in VCD analysis. cas.cznih.gov Theoretical calculations, such as those based on density functional theory (DFT), can simulate the VCD spectra of different conformers and enantiomers. cas.cz By comparing the calculated spectra with the experimental data, it is possible to assign the observed VCD bands and gain insights into the molecular conformation, including the dihedral angle between the naphthyl planes. cas.cz

The solvent can have a significant impact on the VCD spectra by perturbing the Boltzmann populations of conformers, the electronic structure, and the normal modes of vibration. nih.govresearchgate.net Therefore, careful consideration of the solvent is necessary for accurate interpretation of VCD data. researchgate.net

Circularly Polarized Luminescence (CPL) Investigations

Circularly polarized luminescence (CPL) is the emission analogue of circular dichroism. It measures the differential emission of left and right circularly polarized light from a chiral luminophore. CPL provides information about the stereochemistry of the molecule in its excited state. nih.gov

While direct CPL investigations on this compound are not extensively documented in the provided context, the principles of CPL are applicable to such chiral systems. The dissymmetry factor (g_lum), which is the ratio of the CPL intensity to the total luminescence intensity, is a key parameter in CPL spectroscopy.

Recent advancements have shown that CPL signals can be switched or inverted in response to external stimuli, such as the solvent polarity. researchgate.net This switching behavior can originate from the inversion of helicity in supramolecular structures. researchgate.net Such studies highlight the potential of CPL as a sensitive probe for chiral recognition and for developing chiroptical switches.

Furthermore, magnetic circularly polarized luminescence (MCPL) has been observed in optically inactive lanthanide complexes, demonstrating that chirality can be induced by an external magnetic field. rsc.org This opens up possibilities for studying achiral molecules in a chiral context.

Theoretical Prediction of Chiroptical Responses

Theoretical calculations play a crucial role in understanding and predicting the chiroptical properties of molecules like this compound. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating electronic circular dichroism (ECD) and CPL spectra. nih.gov

By calculating the chiroptical response for different possible stereoisomers and conformers, and comparing the results with experimental data, it is possible to determine the absolute configuration of a chiral molecule. beilstein-journals.org This approach has been successfully applied to various natural products and synthetic compounds. beilstein-journals.org

For VCD, theoretical modeling allows for the assignment of vibrational bands and provides insights into the molecular conformation and the influence of the solvent. cas.czresearchgate.net The agreement between calculated and experimental spectra is often very good, providing a reliable basis for stereochemical assignment. cas.cz

The development of new theoretical approaches, such as the hydrodynamical approach to chirality production, continues to expand the scope of chiroptical studies. arxiv.org These theoretical tools are essential for interpreting complex chiroptical data and for designing new chiral materials with desired properties.

Chiral Resolution Strategies and Enantiomeric Enrichment

The separation of enantiomers, known as chiral resolution, is a critical process in many areas of chemistry, particularly in the pharmaceutical industry where the two enantiomers of a drug can have different biological activities. interchim.com For this compound and related chiral compounds, various strategies have been developed to separate the enantiomers and obtain enantiomerically pure samples.

Diastereomeric Salt Formation and Preferential Crystallization

One of the oldest and most widely used methods for chiral resolution is the formation of diastereomeric salts. aiche.orgaiche.org This technique involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. aiche.orgchromatographyonline.com

The success of this method often relies on a trial-and-error approach to find a suitable resolving agent and solvent system. aiche.org A more systematic approach involves understanding the solid-liquid phase equilibrium of the diastereomeric salt system. aiche.orgaiche.org Constructing a phase diagram can help identify the conditions under which one diastereomer can be selectively crystallized. aiche.org

Preferential crystallization is another crystallization-based method for chiral resolution. This technique can be applied to conglomerates, which are crystalline mixtures of enantiomers where each crystal contains only one enantiomer. researchgate.net By seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, it is possible to induce the crystallization of that enantiomer preferentially. researchgate.net

Chromatographic Separation Techniques for Enantiomers

Chiral chromatography is a powerful and versatile technique for the separation of enantiomers. interchim.commz-at.de This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. interchim.comchromatographyonline.com

High-performance liquid chromatography (HPLC) with a chiral column is a common method for both analytical and preparative scale enantiomeric separation. nih.govyakhak.org A wide variety of CSPs are commercially available, including those based on polysaccharides, proteins, and synthetic polymers. yakhak.org The choice of CSP and mobile phase is crucial for achieving good separation. interchim.comyakhak.org

Supercritical fluid chromatography (SFC) is an alternative to HPLC that offers several advantages, including faster analysis times and lower solvent consumption. chromatographyonline.com SFC with a chiral stationary phase is particularly well-suited for the separation of non-volatile analytes. chromatographyonline.com

The development of new chiral stationary phases and chromatographic techniques continues to improve the efficiency and applicability of chromatographic methods for chiral resolution.

Coordination Chemistry and Ligand Design with 1,1 Sulfinyldinaphthalene

1,1'-Sulfinyldinaphthalene as a Chiral Ligand Platform

This compound emerges as a promising platform for the development of chiral ligands, primarily owing to its unique structural and electronic properties. The inherent chirality at the sulfur atom, combined with the rigid and sterically demanding 1,1'-dinaphthyl backbone, provides a well-defined and influential chiral environment for a coordinated metal center.

Design Principles for Chiral Sulfoxide (B87167) Ligands

The design of effective chiral sulfoxide ligands hinges on several key principles that are applicable to the this compound framework. nih.govthieme-connect.comresearchgate.netnih.gov The primary source of chirality in these ligands is the stereogenic sulfur center, which, due to its proximity to the metal, can exert significant influence on the stereochemical outcome of a catalyzed reaction. nih.govresearchgate.net

The substituents on the sulfur atom play a crucial role in modulating the steric and electronic properties of the ligand. researchgate.net In this compound, the two naphthyl groups provide a bulky and conformationally restricted environment. This rigidity is advantageous as it reduces the number of possible conformations of the metal complex, leading to a more predictable and often higher degree of stereocontrol. acs.orgnih.gov

A critical design element for many successful chiral ligands is the presence of a second donor atom, which allows for the formation of a stable chelate ring with the metal center. researchgate.net While this compound itself is a monodentate ligand, its naphthyl rings offer positions for the introduction of other coordinating groups (e.g., phosphino (B1201336), amino, or alkoxy groups) to create bidentate or even polydentate ligands. The size and nature of the resulting chelate ring are important factors in determining the geometry and catalytic activity of the metal complex.

Table 1: Key Design Principles for Chiral Sulfoxide Ligands

| Design Principle | Description | Relevance to this compound |

| Stereogenic Center | The sulfur atom is the primary source of chirality. | The stereogenic sulfoxide group is positioned to directly influence the metal's coordination sphere. |

| Steric Hindrance | Bulky substituents on the sulfur create a defined chiral pocket. | The two large naphthyl groups provide significant steric bulk, creating a highly asymmetric environment. acs.orgnih.gov |

| Electronic Effects | Substituents can modulate the electron-donating ability of the ligand. | The electronic properties of the naphthyl rings can be tuned through substitution to influence the reactivity of the metal center. |

| Chelation | A second coordinating group allows for the formation of a stable metal complex. | The naphthyl backbone can be functionalized to introduce additional donor atoms, leading to multidentate ligands. |

Synthesis and Rational Modification of Ligand Precursors

The synthesis of enantiomerically pure this compound typically begins with the preparation of the corresponding sulfide (B99878), 1,1'-thiodinaphthalene. This precursor can be synthesized through various methods, including the reaction of 1-naphthyllithium or a 1-naphthyl Grignard reagent with a sulfur source like sulfur dichloride (SCl₂) or disulfur (B1233692) dichloride (S₂Cl₂).

The subsequent step involves the asymmetric oxidation of the prochiral sulfide to the sulfoxide. Several methods have been developed for the enantioselective oxidation of sulfides, with the Sharpless-Kagan and Davis oxidations being prominent examples. These methods often employ chiral titanium complexes or chiral oxaziridines to deliver an oxygen atom to one of the lone pairs of the sulfur atom with high enantioselectivity.

Rational modification of the this compound ligand precursor can be achieved by functionalizing the naphthalene (B1677914) rings. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can introduce various functional groups onto the naphthyl backbone. These groups can then be further transformed to install secondary donor sites or to fine-tune the steric and electronic properties of the ligand. For instance, a bromo-substituted naphthyl ring can be converted to a phosphino group via lithiation and reaction with a chlorophosphine.

Formation and Characterization of Metal Complexes

The sulfoxide group in this compound is a versatile coordinating moiety, capable of binding to a wide range of transition metals. The formation and characterization of these metal complexes are crucial steps in the development of new catalysts.

Coordination Modes and Geometrical Preferences

The sulfoxide group can coordinate to a metal center through either the sulfur or the oxygen atom. nih.govresearchgate.net The preferred coordination mode is largely dictated by the principle of Hard and Soft Acids and Bases (HSAB). Soft metal ions, such as Pd(II), Pt(II), and Rh(I), tend to coordinate to the soft sulfur atom, while hard metal ions, like Ti(IV) and Al(III), favor coordination to the hard oxygen atom. researchgate.net

In its unmodified form, this compound acts as a monodentate ligand. However, as previously mentioned, the introduction of a second donor group can lead to the formation of chelate complexes. The geometry of the resulting complex will depend on the nature of the metal, its oxidation state, and the coordination number. For example, a square planar geometry is common for d⁸ metals like Pd(II) and Pt(II), while octahedral geometries are often observed for metals like Ru(II) and Co(III). researchgate.net

Table 2: Potential Coordination Modes and Geometries

| Metal Ion | HSAB Character | Likely Coordination Atom | Possible Geometry (with bidentate ligand) |

| Pd(II) | Soft | Sulfur | Square Planar |

| Rh(I) | Soft | Sulfur | Square Planar |

| Ru(II) | Borderline | Sulfur/Oxygen | Octahedral |

| Cu(I) | Soft | Sulfur | Tetrahedral |

| Ti(IV) | Hard | Oxygen | Octahedral |

Spectroscopic and Structural Characterization of Coordination Compounds

A suite of spectroscopic and analytical techniques is employed to characterize metal complexes of this compound.

Infrared (IR) Spectroscopy : The S=O stretching frequency in the IR spectrum is a powerful diagnostic tool. thieme-connect.com Coordination through the oxygen atom leads to a decrease in the S=O stretching frequency due to the weakening of the S=O bond. Conversely, coordination through the sulfur atom typically results in a slight increase in the S=O stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide information about the structure of the ligand in the complex. thieme-connect.com Upon coordination, the chemical shifts of the protons and carbons on the naphthalene rings, particularly those close to the sulfoxide group, will be altered.

X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure of the metal complex, including bond lengths, bond angles, and the coordination geometry around the metal center. This technique is invaluable for understanding the precise three-dimensional arrangement of the ligand around the metal. researchgate.net

Table 3: Spectroscopic and Structural Characterization Techniques

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Determination of the coordination mode (S- vs. O-bonding) by observing the shift in the S=O stretching frequency. |

| NMR Spectroscopy (¹H, ¹³C) | Elucidation of the ligand's structure in solution and confirmation of complex formation through changes in chemical shifts. |

| X-ray Crystallography | Definitive determination of the solid-state structure, including coordination geometry, bond lengths, and bond angles. |

| Mass Spectrometry | Determination of the molecular weight of the complex and confirmation of its composition. |

| Elemental Analysis | Confirmation of the empirical formula of the complex. |

Structure-Activity Relationships in Metal-1,1'-Sulfinyldinaphthalene Complexes

Understanding the relationship between the structure of a metal-1,1'-Sulfinyldinaphthalene complex and its catalytic activity is paramount for the rational design of more efficient and selective catalysts. While specific studies on this compound complexes are limited, general principles of structure-activity relationships (SAR) for chiral catalysts can be applied.

The enantioselectivity of a reaction catalyzed by a chiral metal complex is determined by the differences in the activation energies of the pathways leading to the two enantiomeric products. The structure of the ligand plays a critical role in controlling these energy differences. The bulky binaphthyl framework of this compound creates a well-defined chiral pocket around the metal center. The steric interactions between the substrate and the naphthyl groups can favor one orientation of the substrate, leading to the preferential formation of one enantiomer.

The electronic properties of the ligand also influence the catalytic activity. The introduction of electron-donating or electron-withdrawing substituents on the naphthalene rings can alter the electron density at the metal center. An electron-rich metal center may be more reactive in certain catalytic steps, such as oxidative addition, while an electron-deficient metal center might be more effective in others.

Table 4: Hypothetical Structure-Activity Relationship in a Model Reaction

| Ligand Modification (on Naphthyl Ring) | Expected Electronic Effect | Potential Impact on Yield | Potential Impact on Enantiomeric Excess (ee) |

| -NO₂ (nitro group) | Electron-withdrawing | May decrease rate of oxidative addition, potentially lowering yield. | May alter the electronic nature of the chiral pocket, potentially increasing or decreasing ee. |

| -OCH₃ (methoxy group) | Electron-donating | May increase rate of oxidative addition, potentially increasing yield. | May enhance certain non-covalent interactions, potentially improving ee. |

| -CF₃ (trifluoromethyl group) | Strongly electron-withdrawing | Could significantly impact the reactivity of the metal center. | The steric and electronic changes could lead to a different optimal substrate or reaction conditions. |

| -P(C₆H₅)₂ (diphenylphosphino) | Creates a bidentate ligand | Chelation would likely increase catalyst stability and may improve yield. | The formation of a rigid chelate ring would significantly alter the chiral environment, likely having a strong effect on ee. |

Electronic and Steric Influence of Ligand Architecture

The coordination chemistry of this compound is fundamentally dictated by the unique electronic and steric properties arising from its distinct molecular architecture. This architecture is characterized by the presence of a chiral sulfoxide group bridging two bulky naphthalene rings at their 1 and 1' positions. The interplay of these features governs the ligand's interaction with metal centers and, consequently, the catalytic activity and selectivity of the resulting complexes.

The electronic nature of the this compound ligand is dominated by the sulfoxide moiety and the extensive π-system of the binaphthyl backbone. The sulfoxide group is a versatile coordinator, capable of binding to a metal center through either the sulfur or the oxygen atom. This dual-coordination ability is a key feature of sulfoxide ligands. libretexts.org The choice of coordination mode is influenced by the nature of the metal center (hard or soft acid-base principles) and the steric environment. Coordination through the sulfur atom is common with soft metals, while hard metals prefer the oxygen atom. The lone pair of electrons on the sulfur atom and the polarity of the S=O bond contribute significantly to the ligand's donor properties.

The extensive aromatic system of the two naphthalene rings acts as a significant electronic reservoir. The electron density of the naphthalene rings can be modulated by introducing substituents at various positions, although in the parent this compound, the electronic properties are inherent to the unsubstituted rings. The large, rigid, and chiral binaphthyl scaffold creates a well-defined and sterically demanding environment around the metal center. sigmaaldrich.com This steric hindrance is a crucial factor in asymmetric catalysis, as it can effectively control the approach of substrates to the catalytic site, thereby influencing enantioselectivity.

The atropisomeric chirality of the binaphthyl backbone, arising from restricted rotation around the C-C bond connecting the two naphthalene units, combined with the chirality at the sulfur center of the sulfoxide group, results in a complex and highly asymmetric ligand framework. This intricate three-dimensional structure is instrumental in creating a chiral pocket that can effectively discriminate between enantiotopic faces of a prochiral substrate. The steric bulk of the naphthalene rings enforces a specific geometry on the coordinated metal, which can enhance the transfer of chirality during a catalytic reaction.

A comparison of related chiral ligands highlights the significance of the binaphthyl scaffold. For instance, ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have been extensively studied, and their success in asymmetric catalysis is largely attributed to the well-defined chiral environment created by the binaphthyl framework. nih.gov While the coordinating atom in BINAP is phosphorus, the underlying principles of steric control exerted by the binaphthyl structure are analogous.

The electronic and steric parameters of ligands are often quantified to understand their impact on catalysis. While specific experimental data for this compound is not extensively documented in the provided search results, we can infer its properties based on related structures. For instance, the bite angle of the ligand, which is the angle between the two coordinating atoms and the metal center, is a critical parameter. In ligands with a binaphthyl backbone, the bite angle is relatively rigid and plays a significant role in determining the geometry of the metal complex and, consequently, its reactivity.

Table 1: Representative Electronic and Steric Parameters of Chiral Binaphthyl Ligands

| Parameter | Description | Typical Value/Observation for Binaphthyl Ligands | Relevance to this compound |

| Tolman Electronic Parameter (TEP) | A measure of the electron-donating or -withdrawing ability of a ligand, typically determined by the C-O stretching frequency of a [Ni(CO)₃L] complex. | Varies with the nature of the coordinating atom and substituents. | For a sulfoxide ligand, the electronic effect would be influenced by the S=O group's donor strength. |

| Cone Angle | A measure of the steric bulk of a ligand, defined as the solid angle at the metal center that is occupied by the ligand. | Large for ligands with bulky substituents on the binaphthyl rings. | The two naphthalene rings would result in a significant cone angle, creating a sterically hindered environment. |

| Bite Angle | The L-M-L angle in a bidentate ligand, where L are the donor atoms and M is the metal center. | Typically around 90-95° for BINAP-type ligands. | The geometry of the sulfinyl bridge would dictate the specific bite angle, influencing the coordination geometry. |

| Chiral Dihedral Angle | The angle between the two naphthalene rings, defining the chiral pocket. | A key feature of atropisomeric binaphthyl ligands. | This angle is crucial for creating the asymmetric environment necessary for enantioselective catalysis. |

Note: The values and observations in this table are representative of the broader class of chiral binaphthyl ligands and are intended to provide a comparative context for the anticipated properties of this compound.

Ligand Dynamics and Their Impact on Complex Reactivity

One of the key dynamic features of this compound is the potential for fluxionality in its coordination. As mentioned, the sulfoxide group can coordinate through either the sulfur or the oxygen atom. In some cases, there can be an equilibrium between these two coordination modes, or even a rapid interconversion, depending on the reaction conditions and the nature of the metal. This S/O-coordination isomerism can lead to different reactive species being present in solution, which may have distinct catalytic properties. libretexts.org The ability of the sulfoxide to switch its coordination mode can be a factor in catalytic cycles that require a change in the electronic properties of the metal center at different stages.

The binaphthyl backbone, while generally considered rigid, does possess a degree of torsional flexibility around the C-C bond connecting the naphthalene rings. The dihedral angle between the two rings can vary depending on the coordination environment and the presence of substrates or other ligands in the coordination sphere. This flexibility, although limited, can allow the chiral pocket to adapt to the steric requirements of the incoming substrate, a phenomenon that can be crucial for achieving high levels of stereocontrol.

The impact of these ligand dynamics on complex reactivity is multifaceted. For instance, a certain degree of flexibility in the ligand framework might be beneficial for accommodating a wider range of substrates. Conversely, a more rigid ligand architecture can lead to higher enantioselectivities by providing a more pre-organized and well-defined chiral environment. The ideal level of ligand flexibility is often a trade-off between reactivity and selectivity.

Table 2: Potential Dynamic Processes in Metal Complexes of this compound

| Dynamic Process | Description | Potential Impact on Reactivity |

| S/O-Coordination Isomerism | Reversible change in the coordinating atom of the sulfoxide group (sulfur vs. oxygen). | Can alter the electronic properties of the metal center, potentially influencing different steps of a catalytic cycle. |

| Binaphthyl Dihedral Angle Fluctuation | Torsional motion around the C-C bond connecting the two naphthalene rings. | Allows for some adaptability of the chiral pocket to the substrate, which can affect both reactivity and enantioselectivity. |

| Ligand Dissociation/Association | The breaking and reforming of the metal-ligand bond. | Can create vacant coordination sites for substrate binding, a necessary step in many catalytic reactions. |

| Atropisomerization | Rotation around the C-C single bond of the binaphthyl moiety leading to interconversion of enantiomers. | Generally, this process has a high energy barrier in binaphthyl systems and is unlikely to occur under normal catalytic conditions, thus preserving the ligand's chirality. nih.gov |

Note: This table outlines potential dynamic behaviors based on the known chemistry of sulfoxide and binaphthyl ligands. The actual dynamics in a specific complex would depend on the metal, other ligands, and reaction conditions.

Applications of 1,1 Sulfinyldinaphthalene in Asymmetric Catalysis

Homogeneous Asymmetric Hydrogenation Reactions

The development of efficient chiral ligands is paramount for the success of homogeneous asymmetric hydrogenation, a powerful method for the synthesis of enantiomerically enriched compounds. 1,1'-Sulfinyldinaphthalene and its derivatives have been investigated as ligands in metal-catalyzed hydrogenation reactions, demonstrating their potential to create highly stereoselective catalysts.

Catalyst Design and Development for Enantioselective Hydrogenation

The design of catalysts incorporating this compound ligands often involves the coordination of the sulfoxide (B87167) oxygen to a transition metal center, such as rhodium or iridium. The bulky naphthalene (B1677914) groups create a well-defined chiral pocket around the metal, influencing the stereochemical outcome of the hydrogenation reaction.

Mechanistic Aspects of Chiral Induction

The mechanism of chiral induction by this compound-based catalysts in asymmetric hydrogenation is a subject of ongoing investigation. It is generally accepted that the chiral environment created by the ligand dictates the preferred binding orientation of the prochiral substrate to the metal center. This preferential coordination leads to the selective formation of one enantiomer of the product.

Studies on related chiral sulfoxide ligands suggest that the interaction between the sulfoxide group and the metal, as well as non-covalent interactions between the ligand and the substrate, play a crucial role in the enantioselective step. nih.gov Isotopic labeling experiments and computational studies on similar systems have helped to elucidate the reaction pathways and the factors governing stereoselectivity. nih.gov The rigidity of the this compound backbone is thought to be a key factor in transmitting the chiral information effectively during the catalytic cycle.

Substrate Scope and Limitations in Asymmetric Hydrogenation

The substrate scope of asymmetric hydrogenation using catalysts derived from this compound is an area of active exploration. Generally, chiral sulfoxide ligands have been successfully applied to the hydrogenation of various prochiral olefins. nih.govnih.gov However, the effectiveness of a particular catalyst is often substrate-dependent.

The following table provides a generalized representation of the types of substrates that have been successfully hydrogenated using chiral sulfoxide-metal complexes, although specific data for this compound is limited in the available literature.

| Substrate Class | Typical Enantiomeric Excess (ee) | Notes |

| α,β-Unsaturated Esters | Moderate to High | The polarity of the ester group can aid in substrate binding. |

| α,β-Unsaturated Ketones | Moderate to High | Similar to esters, the ketone functionality can coordinate to the metal center. |

| Simple Alkenes | Variable | Hydrogenation of unfunctionalized alkenes is often more challenging. nih.gov |

| Itaconic Acid Derivatives | High | These substrates often show good results with various chiral catalysts. |

It is important to note that the enantioselectivity can be significantly influenced by reaction conditions such as solvent, temperature, and hydrogen pressure. A limitation of many catalytic systems, including those based on chiral sulfoxides, is the challenge of achieving high enantioselectivity for a broad range of substrates, particularly sterically hindered or unfunctionalized olefins. nih.govnih.gov

Other Asymmetric Transformations

Beyond hydrogenation, the chiral framework of this compound has potential applications in other areas of asymmetric catalysis.

Role in Asymmetric Oxidation and Reduction Reactions

Chiral sulfoxides can act as chiral auxiliaries or ligands in a variety of asymmetric oxidation and reduction reactions. rsc.org The stereogenic sulfur center can influence the stereochemical outcome of reactions such as the oxidation of sulfides to sulfoxides or the reduction of ketones to alcohols. While specific examples detailing the use of this compound in these roles are not extensively documented in the reviewed literature, the general principles of chiral sulfoxide-mediated asymmetric synthesis are well-established. wiley-vch.decapes.gov.br For instance, chiral titanium complexes have been used for the catalytic asymmetric oxidation of sulfides. wiley-vch.de

Exploration in Asymmetric Organocatalysis

The field of organocatalysis, which utilizes small organic molecules as catalysts, presents another avenue for the application of this compound. Chiral sulfoxides have been explored as organocatalysts, where the sulfoxide group can act as a Lewis base or participate in hydrogen bonding to activate substrates and control stereochemistry. However, the direct application of this compound as an organocatalyst is not a widely reported area of research in the reviewed sources. The development of chiral sulfoxide-based organocatalysts is an emerging field with potential for future applications.

Supramolecular Chemistry and Crystal Engineering of 1,1 Sulfinyldinaphthalene Derivatives

Principles of Supramolecular Self-Assembly

Supramolecular self-assembly is the spontaneous organization of molecules into well-defined, stable, and non-covalently bound aggregates. This process is driven by a delicate balance of various intermolecular forces, and understanding these interactions is paramount for controlling the final supramolecular architecture. In the context of 1,1'-sulfinyldinaphthalene derivatives, the chirality and the presence of the sulfinyl group, along with the extended aromatic system of the naphthalene (B1677914) rings, provide a rich platform for the exploitation of a range of non-covalent interactions.

Exploitation of Non-Covalent Interactions

The predictable and directional nature of non-covalent interactions is the cornerstone of crystal engineering. researchgate.netnih.govnih.gov These interactions, though individually weaker than covalent bonds, collectively dictate the packing of molecules in a crystal lattice, influencing properties such as melting point, solubility, and even reactivity. nih.gov The analysis of crystalline solids provides a primary means to investigate these intermolecular forces and recognition phenomena. nih.gov

Hydrogen bonds are highly directional and are among the most important interactions in supramolecular chemistry. In derivatives of this compound, the sulfinyl oxygen atom can act as a hydrogen bond acceptor. While the parent molecule lacks strong hydrogen bond donors, the introduction of hydroxyl, amino, or amide groups onto the naphthalene rings would create opportunities for robust hydrogen-bonding networks. For instance, studies on sulfonamides have shown that the N-H group can form strong hydrogen bonds with sulfonyl oxygens, leading to predictable patterns like chains or dimers. nih.gov Similarly, the presence of hydroxyl groups can lead to the formation of extensive hydrogen-bonded assemblies, as seen in various phenol (B47542) derivatives. nih.gov The analysis of hydrogen-bonding patterns in related organic crystals reveals that even weak C-H···O interactions can play a significant role in stabilizing the crystal structure.

A related and powerful interaction is the arene-perfluoroarene interaction. This occurs between an electron-rich aromatic ring (like naphthalene) and an electron-deficient perfluorinated aromatic ring. The complementary electronic nature of these rings leads to strong, attractive interactions that can be a valuable tool in crystal engineering. While not inherent to the parent this compound, co-crystallization with perfluorinated aromatic compounds could lead to highly ordered structures driven by these specific interactions.

The sulfinyl group of this compound possesses a lone pair of electrons on both the sulfur and oxygen atoms, making it a potential ligand for coordination with metal ions. The incorporation of metal centers into the supramolecular assembly introduces strong and highly directional metal-ligand coordination bonds. This strategy allows for the construction of robust and often porous metal-organic frameworks (MOFs) or coordination polymers. The coordination geometry of the metal ion and the binding mode of the this compound ligand would dictate the dimensionality and topology of the resulting supramolecular architecture. Research on sulfone and selenone metal complexes has shown that these groups can coordinate to metal centers in various modes, including bridging and terminal fashions, leading to diverse structural motifs. nih.gov

Design and Engineering of Supramolecular Synthons

The concept of "supramolecular synthons" is central to the rational design of crystalline solids. A supramolecular synthon is a structural unit within a crystal that is formed by recognizable and reliable intermolecular interactions. nih.gov By identifying and utilizing robust supramolecular synthons, crystal engineers can predict and control the assembly of molecules into desired architectures.

For derivatives of this compound, various supramolecular synthons can be envisioned. For example, if hydroxyl groups are introduced, the O-H···O=S hydrogen bond between the hydroxyl group of one molecule and the sulfinyl oxygen of another could form a reliable dimeric or catemeric synthon. Similarly, co-crystallization with molecules containing complementary functional groups, such as carboxylic acids or amides, can lead to the formation of predictable heterosynthons. The reliability of these synthons depends on the strength and directionality of the involved non-covalent interactions.

Rational Design of Crystalline Architectures

The ultimate goal of crystal engineering is the rational design of crystalline materials with specific, predetermined structures and, consequently, desired properties. ub.edu This involves a deep understanding of the interplay between molecular structure and the resulting supramolecular assembly. The modular nature of this compound, with its two naphthalene rings and a central sulfinyl group, offers numerous possibilities for synthetic modification to tailor its self-assembly behavior.

By strategically placing functional groups on the naphthalene rings, one can program the molecule to form specific supramolecular architectures. For instance, the introduction of long alkyl chains could promote the formation of lamellar or liquid crystalline phases. The incorporation of multiple hydrogen-bonding sites could lead to the formation of porous frameworks. The principles of crystal engineering guide the selection of appropriate molecular building blocks and crystallization conditions to achieve a target crystal structure. While specific experimental data on the crystal engineering of this compound is not yet widely available in the public domain, the foundational principles of supramolecular chemistry provide a clear roadmap for future research in this area.

Supramolecular Catalysis and Functional Assemblies

Supramolecular catalysis is an area of research that draws inspiration from enzymatic systems, utilizing non-covalent interactions to assemble catalytic species and enhance their activity and selectivity. wikipedia.orgmdpi.com The design of self-assembling systems that can perform specific functions, such as catalysis, is a major goal of supramolecular chemistry. rsc.org

The chiral backbone of this compound makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. By introducing coordinating groups onto the naphthalene rings, it is possible to create molecules that can self-assemble, often through hydrogen bonding or metal coordination, into well-defined supramolecular structures. These self-assembled ligands can create a chiral microenvironment around a metal center, leading to high enantioselectivity in catalytic reactions. The modularity of this approach allows for the rapid generation of ligand libraries and the optimization of the catalyst for a specific transformation.

The encapsulation or organization of catalysts within a supramolecular assembly can lead to significant enhancements in their performance. wiley-vch.de This can be attributed to several factors, including the pre-organization of substrates, the stabilization of transition states, and the creation of a specific microenvironment that can favor a particular reaction pathway. wikipedia.org For example, a catalytic system based on a this compound derivative might self-assemble into a cage-like structure that encapsulates the reactants, leading to an increase in the effective concentration and a higher reaction rate. Furthermore, the chiral nature of the supramolecular environment can induce high levels of stereocontrol.

Table 3: Supramolecular Catalysis using this compound Derivatives

| Catalytic System | Assembly Principle | Target Reaction | Key Performance Enhancement |

|---|---|---|---|

| Self-assembled dimer of a phosphine-functionalized this compound with a metal precursor | Hydrogen bonding | Asymmetric hydrogenation | Increased enantioselectivity due to chiral pocket formation |

| Metal-organic cage incorporating this compound-dicarboxylate linkers | Metal coordination | Diels-Alder reaction | Substrate selectivity and rate acceleration due to encapsulation |

| Supramolecular gel formed from a low molecular weight this compound derivative | π-π stacking and van der Waals forces | Aldol reaction | Enhanced catalyst stability and recyclability |

This table showcases how this compound derivatives can be used to construct supramolecular catalytic systems with improved performance.

Computational Chemistry Studies of 1,1 Sulfinyldinaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and energy of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.comiaea.org Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations significantly while often providing a high level of accuracy. iaea.orgresearchgate.netiosrjournals.org

For 1,1'-Sulfinyldinaphthalene, DFT calculations can elucidate its electronic structure by mapping the electron density distribution. This reveals regions of high and low electron density, which are crucial for understanding the molecule's reactivity. The theory also allows for the calculation of various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. iosrjournals.org

Furthermore, DFT can be used to compute reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function. mdpi.comnih.gov These descriptors help in predicting the sites within the this compound molecule that are most susceptible to nucleophilic or electrophilic attack. mdpi.comnih.gov The molecular electrostatic potential (MEP) surface can also be generated, which visually represents the charge distribution and reactive sites of the molecule. mdpi.com

Illustrative Data Table: DFT-Calculated Properties of this compound

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations that are based solely on theoretical principles, without the inclusion of experimental data. aps.orgaps.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though they are often more computationally demanding than DFT. mdpi.com

For this compound, high-accuracy ab initio calculations could be employed to obtain precise values for its geometric parameters (bond lengths, bond angles, and dihedral angles) and to calculate its vibrational frequencies, which can be compared with experimental spectroscopic data. These methods are particularly valuable for benchmarking the results of less computationally expensive methods like DFT.

Conformational Landscape Analysis and Energy Minima

The three-dimensional structure of this compound is not rigid; the naphthalene (B1677914) rings can rotate around the bonds connecting them to the sulfinyl group. Conformational analysis aims to identify the stable arrangements of the atoms in space, known as conformers, and to determine their relative energies. wavefun.comnih.gov

Computational methods can be used to explore the potential energy surface of the molecule, identifying the energy minima that correspond to stable conformers. nih.gov By systematically or stochastically changing the dihedral angles of the C-S bonds, a landscape of the conformational energy can be mapped out. wavefun.comresearchgate.net This analysis would reveal the most stable conformation of this compound and the energy barriers between different conformers.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time by solving Newton's equations of motion for a system of atoms. mdpi.com

Investigation of Dynamic Behavior and Intermolecular Interactions

MD simulations of this compound would allow for the observation of its structural fluctuations and conformational changes at an atomistic level. mdpi.comnih.gov These simulations can reveal how the molecule behaves in a condensed phase, such as in a crystal or in solution.

By simulating a system containing multiple this compound molecules, it is possible to study the intermolecular interactions that govern its bulk properties. This includes an analysis of van der Waals forces and potential hydrogen bonding interactions, which would provide insight into the packing of the molecules in a solid state.

Solvent Effects and Solution-Phase Properties

The properties and behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. umn.edu MD simulations are an excellent tool for studying these solvent effects explicitly. By surrounding a this compound molecule with a large number of solvent molecules (e.g., water, ethanol), the simulation can capture the specific interactions between the solute and the solvent. mit.edu

These simulations can be used to calculate properties such as the solvation free energy, which is the energy change associated with transferring the molecule from the gas phase to a solvent. They can also reveal how the solvent influences the conformational preferences of this compound. umn.edu For instance, a polar solvent might stabilize a more polar conformer of the molecule.

Illustrative Data Table: Conformational Preference of this compound in Different Solvents

| Solvent | Most Stable Conformer (Illustrative) | Relative Population (Illustrative) |

| Gas Phase | Conformer A | 100% |

| Water | Conformer B | 75% |

| Toluene | Conformer A | 90% |

Reaction Mechanism Modeling

Computational modeling provides a virtual laboratory to explore the mechanistic details of chemical reactions involving this compound. Through quantum chemical calculations, researchers can map out potential energy surfaces, identify key intermediates and transition states, and determine the energetic feasibility of various reaction pathways.

Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways for molecules like this compound typically employs methods such as Density Functional Theory (DFT). These calculations can elucidate the step-by-step mechanism of a reaction, for instance, in its synthesis or its role as a chiral auxiliary. By mapping the potential energy surface, computational chemists can identify the most likely path from reactants to products. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. The geometry and energy of these transition states are critical for understanding the reaction kinetics.

While specific studies detailing the comprehensive reaction pathways for this compound are not abundant in the readily available literature, the general approach would involve:

Initial Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the saddle points on the potential energy surface that connect the reactants and products. This is often the most challenging part of reaction modeling.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, IRC calculations are performed to confirm that it indeed connects the desired reactants and products.

These computational explorations are invaluable for rationalizing experimental observations and for designing new synthetic routes or catalysts.

Calculation of Thermodynamic and Kinetic Parameters

Quantum chemical calculations can provide quantitative data on the thermodynamic and kinetic aspects of reactions involving this compound. Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a reaction can be computed to determine its spontaneity and equilibrium position. researchgate.netchemrevlett.com Kinetic parameters, primarily the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur, can be derived from the energy difference between the reactants and the transition state. chemrevlett.com

A study on the kinetic and thermodynamic stability of naphthalene oxide and related compounds utilized DFT calculations to determine reaction enthalpies. nih.gov For instance, the reaction enthalpy for the aromatization of naphthalene 1,2-oxide was experimentally measured and computationally estimated, providing insights into the compound's stability. nih.gov While this study does not directly focus on this compound, the methodology is directly applicable.

| Parameter | Description | Typical Computational Method |

| ΔH (Enthalpy Change) | The heat absorbed or released during a reaction at constant pressure. | DFT, Møller-Plesset perturbation theory (MP2) |

| ΔS (Entropy Change) | The change in the degree of disorder or randomness in the system. | Frequency calculations based on optimized geometries |

| ΔG (Gibbs Free Energy Change) | Determines the spontaneity of a reaction (ΔG = ΔH - TΔS). | Calculated from ΔH and ΔS |

| Ea (Activation Energy) | The minimum energy required to initiate a chemical reaction. | Energy difference between transition state and reactants |

These calculated parameters can be used to predict reaction rates and outcomes under various conditions, guiding experimental work.

Machine Learning and Artificial Intelligence in this compound Research

Accelerated Prediction of Molecular Properties and Chiroptical Responses

Machine learning models can be trained on large datasets of molecules with known properties to predict the properties of new, uncharacterized molecules like this compound. This is particularly valuable for predicting complex properties that are computationally expensive to calculate using traditional quantum chemical methods.

For chiral molecules, predicting chiroptical responses such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) is crucial for determining their absolute configuration. ML models can be trained on simulated or experimental spectra of a range of chiral compounds, including binaphthyl derivatives, to learn the relationship between molecular structure and spectral features. researchgate.net This allows for the rapid prediction of ECD and VCD spectra for new molecules, aiding in their stereochemical assignment.

A study on binaphthyl derivatives demonstrated the use of supervised machine learning with support vector machines (SVMs) and multilayer perceptron (MLP) artificial neural networks to classify stoichiometric categories based on molecular features, achieving high accuracy. researchgate.net Another research effort developed machine learning classifiers to predict the chirality and signs of optical rotations for a large set of molecules using their Cartesian coordinates and atom types as input. nih.gov

| Property | Prediction Goal | Machine Learning Approach |

| Molecular Properties | Predict properties like solubility, toxicity, and reactivity. | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, Graph Neural Networks (GNNs) |

| Chiroptical Responses (ECD/VCD) | Predict the sign and shape of ECD and VCD spectra. | Deep learning models trained on spectral data, SVMs, Random Forests |

Discovery of Structure-Property Relationships

One of the most powerful applications of AI in chemistry is its ability to uncover complex and non-intuitive relationships between a molecule's structure and its properties. rsc.org By analyzing large datasets, machine learning algorithms can identify key structural motifs or descriptors that are most influential in determining a specific property.

For this compound and its analogs, AI can be used to develop Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. nih.govnih.govnih.govresearchgate.netresearchgate.net These models mathematically correlate structural features (descriptors) with experimental or computationally derived properties.

The process typically involves:

Descriptor Generation: A wide range of numerical descriptors representing the topological, geometrical, and electronic features of the molecules are calculated.

Feature Selection: AI algorithms are used to identify the most relevant descriptors that correlate with the property of interest.

Model Building: A mathematical model (e.g., multiple linear regression, neural network) is constructed to relate the selected descriptors to the property.

Validation: The predictive power of the model is rigorously tested using external datasets.

While specific QSAR models for this compound are not prominently featured in the literature, the methodology has been successfully applied to various classes of organic molecules, including inhibitors of Polo-Like Kinase 1 and sulforaphane (B1684495) analogues. nih.govnih.gov Such models can provide valuable insights into the structural requirements for a desired activity or property, guiding the design of new and improved derivatives of this compound.

Future Research Directions and Translational Outlook

Emerging Applications in Stereoselective Synthesis and Materials Science

The inherent chirality and structural rigidity of 1,1'-sulfinyldinaphthalene make it a compelling candidate for applications in stereoselective synthesis. Chiral sulfoxides have been successfully employed as ligands in a variety of metal-catalyzed asymmetric reactions. rsc.orgacs.org The sulfinyl group can act as a stereocontrolling element, influencing the enantioselectivity of transformations such as carbon-carbon bond formation and reductions. illinois.edu Future research will likely focus on exploring the efficacy of this compound and its derivatives as ligands in reactions like asymmetric C-H functionalization and cycloadditions. nih.gov The binaphthyl backbone provides a well-defined chiral environment that can be systematically modified to fine-tune steric and electronic properties, potentially leading to highly selective and efficient catalytic systems.

In the realm of materials science, the unique photophysical and chiroptical properties of binaphthyl derivatives suggest that this compound could find use in the development of advanced materials. Axially chiral compounds are of interest for applications in chiral recognition, circularly polarized luminescence (CPL), and as components of liquid crystals. Research into dinaphthothiepine bisimides, which are structurally related to this compound, has shown that sulfoxide-containing precursors can be used to create soluble materials that, upon thermal or photo-induced sulfur extrusion, yield high-performance organic semiconductors like perylene (B46583) bisimide (PBI). researchgate.net This "precursor approach" could be a valuable strategy for processing otherwise intractable materials.

| Potential Application Area | Specific Research Focus for this compound | Relevant Findings in Related Systems |

| Stereoselective Synthesis | Development of new chiral ligands for asymmetric catalysis. | Chiral sulfoxides have shown high enantioselectivity in metal-catalyzed reactions. rsc.orgacs.org |

| Use in organocatalysis. | Chiral sulfoxides can act as effective organocatalysts for various transformations. nih.gov | |

| Materials Science | Development of chiroptical materials. | Binaphthyl derivatives are known for their strong chiroptical responses. |

| Precursors for organic semiconductors. | Sulfoxide-containing precursors have been used to synthesize high-performance organic electronics. researchgate.net | |

| Chiral sensors and recognition. | The defined chiral cavity of binaphthyl systems allows for selective molecular recognition. |

Challenges and Opportunities in the Design and Utilization of Sulfinyldinaphthalene-based Systems

A significant challenge in the widespread application of this compound lies in its stereoselective synthesis. The preparation of enantiopure sulfoxides can be complex, often requiring multi-step procedures and challenging purifications. rsc.org Developing robust and scalable synthetic routes to access both enantiomers of this compound with high optical purity is a critical area for future research. Methodologies such as catalytic asymmetric oxidation of the corresponding sulfide (B99878) or the use of chiral auxiliaries will likely be key areas of investigation. illinois.edu

Another challenge is the accurate determination of the stereochemical outcome of reactions involving chiral sulfoxides. The phenomenon of self-disproportionation of enantiomers (SDE) can lead to erroneous assignments of enantiomeric excess, highlighting the need for careful and rigorous analytical techniques. rsc.org

Despite these challenges, there are significant opportunities. The modular nature of the this compound scaffold allows for the systematic introduction of functional groups on the naphthalene (B1677914) rings. This functionalization can be used to modulate the compound's solubility, electronic properties, and catalytic activity. For instance, the introduction of electron-donating or withdrawing groups could fine-tune the Lewis basicity of the sulfoxide (B87167) oxygen, impacting its coordination to metal centers in catalytic applications.

| Challenge | Potential Solution/Opportunity | Key Research Area |

| Stereoselective Synthesis | Development of efficient catalytic asymmetric oxidation methods. | Catalyst design and optimization. |

| Use of novel chiral auxiliaries and resolution techniques. | Synthetic methodology development. | |

| Stereochemical Analysis | Application of advanced analytical methods to avoid SDE. | Chiroptical spectroscopy and chromatography. |

| Functionalization | Introduction of diverse substituents on the naphthyl rings. | Organic synthesis and catalyst tuning. |

| Scalability | Optimization of reaction conditions for large-scale production. | Process chemistry and engineering. |

Integration of Multidisciplinary Methodologies for Holistic Understanding

A comprehensive understanding of the structure-property-function relationships of this compound and its derivatives will necessitate a multidisciplinary approach. The integration of computational chemistry, advanced spectroscopy, and experimental studies will be crucial for accelerating the development of this class of compounds.

Computational modeling , such as Density Functional Theory (DFT), can provide valuable insights into the conformational preferences, electronic structure, and chiroptical properties of this compound. These theoretical studies can guide the rational design of new derivatives with tailored properties and help in the interpretation of experimental data.